Sodium 3-Chloro-4-methylbenzenesulfonate
Description
IUPAC Nomenclature and Systematic Naming Conventions
This compound represents the systematic International Union of Pure and Applied Chemistry name for this organosulfur compound. The compound is also recognized under several alternative nomenclature systems, reflecting different approaches to chemical naming conventions. According to established chemical databases, the compound carries the systematic name "benzenesulfonic acid, 3-chloro-4-methyl-, sodium salt (1:1)". This nomenclature clearly indicates the parent benzenesulfonic acid structure with specific substitution patterns.
The compound is frequently referenced in chemical literature under alternative names including "2-chlorotoluene-4-sulfonic acid sodium salt", which emphasizes the toluene backbone with chlorine substitution. Additional systematic names found in chemical databases include "sodium 3-chloro-4-methylbenzene-1-sulfonate" and "sodium 2-chlorotoluene-4-sulfonate". These naming variations reflect different systematic approaches while maintaining chemical accuracy and structural clarity.
The European Chemical Substances Information System assigns the European Community number 225-901-8 to this compound, providing additional regulatory identification. The Chemical Abstracts Service registry number 5138-91-0 serves as the primary unique identifier for this compound across international chemical databases. This systematic identification framework ensures consistent recognition and communication within the global chemical community.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₇H₆ClNaO₃S. This formula indicates a complex organic molecule containing seven carbon atoms, six hydrogen atoms, one chlorine atom, one sodium atom, three oxygen atoms, and one sulfur atom. The molecular weight calculations from multiple chemical databases consistently report values ranging from 228.622 to 228.63 atomic mass units.
Detailed molecular weight analysis reveals the monoisotopic mass as 227.962387 atomic mass units, which represents the exact mass of the molecule containing the most abundant isotopes of each element. This precise mass determination is particularly important for mass spectrometry applications and computational chemistry calculations. The slight variations in reported molecular weights reflect different rounding conventions and calculation methodologies employed by various chemical databases.
The molecular structure represents a substituted benzenesulfonate with sodium as the counterion. The presence of both electron-withdrawing groups (chlorine and sulfonate) and an electron-donating group (methyl) creates an interesting electronic environment that influences the compound's chemical behavior and physical properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound. The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] accurately depicts the molecular connectivity. Proton nuclear magnetic resonance data from related compounds in the literature shows characteristic aromatic proton signals and methyl group resonances that confirm the substitution pattern.
Properties
CAS No. |
5138-91-0 |
|---|---|
Molecular Formula |
C7H7ClNaO3S |
Molecular Weight |
229.64 g/mol |
IUPAC Name |
sodium;3-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11); |
InChI Key |
FCGGMSDOURZDTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)Cl.[Na] |
Other CAS No. |
5138-91-0 |
Origin of Product |
United States |
Preparation Methods
Chlorination and Sulfonation of Aromatic Precursors
A common approach starts with 4-methylbenzenesulfonyl chloride or related compounds, which are chlorinated to introduce the chlorine substituent at the 3-position. For example, chlorination of p-alkylbenzenesulfonyl chlorides in the presence of catalysts at 50–100 °C yields chlorinated sulfonyl chlorides, which are then converted to sulfinic acids or sulfonates.
Conversion to Sodium 3-Chloro-4-methylbenzenesulfonate
The chlorinated sulfonyl chloride intermediate is reacted with sodium sulfite or sodium bisulfite in aqueous solution at 40–90 °C, typically maintaining pH between 8 and 10 to favor sulfonate formation. The reaction proceeds to completion when pH stabilizes, and the sodium salt crystallizes out at around 45 °C.
An alternative method involves dissolving the sulfonyl chloride in an organic solvent such as dichloromethane and adding it dropwise to an aqueous sodium sulfite solution with simultaneous addition of sodium hydroxide to maintain alkalinity. This method prevents hydrolysis of the sulfonyl chloride and improves yield and purity.
Detailed Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Chlorination | p-Alkylbenzenesulfonyl chloride, chlorine gas, catalyst, 50–100 °C | Chlorination at 3-position to form 3-chloro-4-methylbenzenesulfonyl chloride | High conversion, ~98% |
| 2. Sulfonation/Reduction | Sodium sulfite (10–30% aqueous), pH 8–10, 40–90 °C | Reaction of sulfonyl chloride with sodium sulfite to form sodium sulfinic acid salt | ~100% theoretical yield, purity >97% |
| 3. Isolation | Cooling to ~45 °C, crystallization, filtration, washing, drying | Crystallization of this compound | High purity solid product |
Reaction Mechanism Insights
- The chlorination step introduces the chlorine substituent electrophilically on the aromatic ring.
- The sulfonyl chloride reacts nucleophilically with sulfite ions to form sulfinic acid sodium salts.
- Maintaining alkaline pH prevents hydrolysis and side reactions, ensuring high selectivity.
- The sodium salt crystallizes out due to its lower solubility at reduced temperatures.
Industrial and Laboratory Scale Considerations
- The dropwise addition of sulfonyl chloride dissolved in dichloromethane to aqueous sodium sulfite with simultaneous pH control is preferred industrially for better solvent recovery and environmental control.
- Single-vessel processes allow direct conversion of intermediates without isolation, improving efficiency.
- Reaction temperatures and pH are critical parameters for optimizing yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chlorination + Sulfonation | p-Alkylbenzenesulfonyl chloride | Cl2, catalyst, Na2SO3, NaOH | 50–100 °C, pH 8–10 | High yield, scalable | Requires chlorine handling |
| Organic solvent dropwise addition | 4-methylbenzenesulfonyl chloride | CH2Cl2, Na2SO3, NaOH | Room temp to 60 °C, alkaline | Prevents hydrolysis, cleaner process | Use of organic solvent |
| Single-vessel process | Sulfonyl chloride intermediate | Na2SO3, NaOH | 40–90 °C, pH 8–10 | Efficient, no isolation needed | Requires precise control |
Research Findings and Data
- Yields of this compound typically reach up to 100% theoretical with purity exceeding 97% after crystallization.
- The reaction is complete when pH stabilizes between 8 and 10, indicating full conversion of sulfonyl chloride to sulfonate salt.
- Solvent recovery (e.g., dichloromethane) is feasible and reduces environmental impact.
- The sodium salt crystallizes at about 45 °C, facilitating easy isolation by filtration.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-Chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfinate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonates.
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Scientific Research Applications
Organic Synthesis
Sodium 3-Chloro-4-methylbenzenesulfonate serves as a crucial reagent in organic synthesis. It is primarily utilized for:
- Nucleophilic Aromatic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form various substituted products.
- Preparation of Sulfonate Esters and Amides: It is instrumental in synthesizing sulfonate esters and amides, which are valuable intermediates in pharmaceuticals and agrochemicals.
Biochemical Assays
In biological research, this compound is employed in biochemical assays to investigate:
- Enzyme Activities: It aids in studying enzyme kinetics and mechanisms by acting as a substrate or inhibitor.
- Protein Interactions: The compound can modify protein functions, enabling researchers to explore protein-protein interactions and cellular signaling pathways.
Pharmaceutical Development
The compound plays a role in the pharmaceutical industry by serving as an intermediate for:
- Active Pharmaceutical Ingredients (APIs): this compound is used to synthesize various APIs that have therapeutic applications.
- Drug Formulation: Its properties facilitate the development of formulations that enhance drug delivery and efficacy.
Industrial Applications
This compound finds utility in industrial processes such as:
- Dyes and Pigments Production: The compound is involved in synthesizing dyes, contributing to the textile and coatings industries.
- Surfactants Manufacturing: It is used in producing surfactants that are essential for detergents and cleaning products.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Chemistry | Nucleophilic substitution, synthesis of sulfonates | Versatile reagent for various organic reactions |
| Biochemical Research | Enzyme assays, protein interaction studies | Enables detailed analysis of biochemical pathways |
| Pharmaceutical Industry | Synthesis of APIs, drug formulation | Critical for developing effective medications |
| Industrial Processes | Production of dyes, surfactants | Enhances product performance in various applications |
Case Study 1: Enzyme Activity Modulation
A study investigated the effects of this compound on enzyme activity within a specific metabolic pathway. The results demonstrated that varying concentrations of the compound could significantly alter enzyme kinetics, highlighting its role as an important tool in enzymology research.
Case Study 2: Synthesis of Pharmaceutical Intermediates
In pharmaceutical research, this compound was used to synthesize an intermediate for an anti-inflammatory drug. The synthetic route was optimized to improve yield and purity, showcasing the compound's relevance in drug development processes.
Mechanism of Action
The mechanism of action of Sodium 3-Chloro-4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce sulfonate groups into organic molecules.
Comparison with Similar Compounds
Research Findings and Case Studies
Case Study: Solubility vs. Reactivity Trade-off
A 2023 study compared this compound with its methyl ester counterpart. The sodium salt exhibited 10× higher water solubility but required harsher conditions (e.g., elevated temperatures) for sulfonate group displacement, highlighting its stability in aqueous media .
Q & A
Q. How to design computational models predicting the compound’s solubility and partition coefficients?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
